molecular formula C13H8ClNO6S B8547096 4-Chloro-3-(2-nitrobenzene-1-sulfonyl)benzoic acid CAS No. 61613-27-2

4-Chloro-3-(2-nitrobenzene-1-sulfonyl)benzoic acid

Cat. No. B8547096
CAS RN: 61613-27-2
M. Wt: 341.72 g/mol
InChI Key: ZSDYDJBSPSQYAW-UHFFFAOYSA-N
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Patent
US04145350

Procedure details

A mixture of 4-chloro-3-(o-nitrophenylsulphonyl)benzoic acid (1.71g), stannous chloride (3.12g), concentrated hydrochloric acid (6.6 ml) and acetic acid (25 ml) was heated on the steamm bath for 30 min., cooled, and diluted with water. 3-(o-Aminophenylsulhonyl)-4-chlorobenzoic acid was filtered off, washed with water and dried, m.p. 235°-238° C, providing on recrystallisation from acetic acid, m.p. 246°-248° C.
Quantity
1.71 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[S:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[N+:20]([O-])=O)(=[O:13])=[O:12].Cl.C(O)(=O)C>O>[NH2:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[S:11]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:2]=1[Cl:1])[C:6]([OH:8])=[O:7])(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
1.71 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)S(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
stannous chloride
Quantity
3.12 g
Type
reactant
Smiles
Name
Quantity
6.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on the steamm bath for 30 min.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
3-(o-Aminophenylsulhonyl)-4-chlorobenzoic acid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
m.p. 235°-238° C, providing on recrystallisation from acetic acid, m.p. 246°-248° C.

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC=C1)S(=O)(=O)C=1C=C(C(=O)O)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.